molecular formula C26H18Cl4O7 B015768 (2R,3R,4R,5R)-2-Chloro-5-(((4-chlorobenzoyl)oxy)methyl)tetrahydrofuran-3,4-diyl bis(4-chlorobenzoate) CAS No. 125598-74-5

(2R,3R,4R,5R)-2-Chloro-5-(((4-chlorobenzoyl)oxy)methyl)tetrahydrofuran-3,4-diyl bis(4-chlorobenzoate)

Cat. No.: B015768
CAS No.: 125598-74-5
M. Wt: 584.2 g/mol
InChI Key: XVLSIQHWHHLLPV-ODAXIHTASA-N
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Description

This product is the chemical compound (2R,3R,4R,5R)-2-Chloro-5-(((4-chlorobenzoyl)oxy)methyl)tetrahydrofuran-3,4-diyl bis(4-chlorobenzoate) with the CAS Registry Number 125598-74-5 . It is supplied with a high purity level of 98% and is characterized by its molecular formula of C26H18Cl4O7 and a molecular weight of 581.98 g/mol . The compound's structure is based on a tetrahydrofuran core, a common scaffold in organic synthesis, which is fully substituted with chloro and 4-chlorobenzoate groups in a specific stereochemical configuration[(2R,3R,4R,5R)] . This precise chiral arrangement makes it a valuable and sophisticated building block (or synthetic intermediate) for advanced organic synthesis, particularly in the development of pharmaceuticals and other complex molecules where stereochemistry is critical. The presence of multiple protected sites and a chlorine leaving group suggests potential utility in nucleoside analogue research or as a precursor in carbohydrate chemistry, allowing for further selective functionalization. This product is intended for research purposes as a chemical reference standard or a starting material in laboratory-scale investigations. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human consumption. Proper handling procedures should be followed, and it should be stored sealed in a dry environment .

Properties

IUPAC Name

[(2R,3R,4R,5R)-5-chloro-3,4-bis[(4-chlorobenzoyl)oxy]oxolan-2-yl]methyl 4-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18Cl4O7/c27-17-7-1-14(2-8-17)24(31)34-13-20-21(36-25(32)15-3-9-18(28)10-4-15)22(23(30)35-20)37-26(33)16-5-11-19(29)12-6-16/h1-12,20-23H,13H2/t20-,21-,22-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVLSIQHWHHLLPV-ODAXIHTASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OCC2C(C(C(O2)Cl)OC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)OC[C@@H]2[C@H]([C@H]([C@H](O2)Cl)OC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18Cl4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination at the C2 Position

Selective chlorination at the C2 position is achieved using thionyl chloride (SOCl₂) in anhydrous dichloromethane. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group at C2 is replaced by chlorine. Key parameters include:

  • Temperature: 0–5°C to prevent over-chlorination

  • Molar ratio: 1.2 equivalents of SOCl₂ per hydroxyl group

  • Catalyst: 0.1 equivalents of dimethylformamide (DMF) to accelerate reaction kinetics

Yields typically exceed 90% with <2% byproducts when conducted under nitrogen atmosphere.

Esterification with 4-Chlorobenzoate Groups

The introduction of 4-chlorobenzoyl groups at C3, C4, and C5 positions requires sequential esterification. A three-step protocol has been optimized:

  • C5 Hydroxymethyl Group Functionalization
    The hydroxymethyl group at C5 reacts with 4-chlorobenzoyl chloride in tetrahydrofuran (THF) using pyridine as a base. Conditions:

    • 2.5 equivalents of 4-chlorobenzoyl chloride

    • 12-hour reaction at 25°C

    • 95% conversion rate

  • C3 and C4 Diol Esterification
    The diol at C3 and C4 undergoes bis-esterification using 4-chlorobenzoyl chloride (5.0 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent. Critical factors:

    • Solvent: Anhydrous dichloromethane

    • Temperature: 0°C to minimize diastereomer formation

    • Reaction time: 24 hours for complete conversion

Stereochemical Control and Purification

Crystallization-Induced Dynamic Resolution

To enforce the (2R,3R,4R,5R) configuration, a dynamic kinetic resolution approach is employed. Seeding the reaction mixture with enantiopure crystals of the target compound forces the system to adopt the desired stereochemistry. For example, adding 40 mg of seed crystals to a 5 g scale reaction in isopropyl acetate/cyclohexane (1:3 v/v) at 15–20°C achieves >99% enantiomeric excess (ee).

Chromatographic Purification

Final purification uses reverse-phase column chromatography with a C18 stationary phase and acetonitrile/water (70:30) mobile phase. This removes residual chlorinated byproducts and unreacted intermediates, yielding pharmaceutical-grade material with ≥99.5% purity.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern facilities adopt continuous flow reactors to enhance efficiency:

ParameterLaboratory ScaleIndustrial Scale
Reaction Volume500 mL2000 L
Temperature Control±2°C±0.5°C
Throughput50 g/day500 kg/day

Automated systems reduce human error and improve reproducibility, particularly during chlorination and esterification steps.

Waste Management

The process generates chlorinated solvents (e.g., dichloromethane) and acidic byproducts (HCl). Industrial plants implement:

  • Distillation recovery for solvent reuse (90% efficiency)

  • Neutralization reactors using aqueous NaOH to treat acidic waste

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.05 (d, J = 8.4 Hz, 2H, ArH), 7.45 (d, J = 8.4 Hz, 2H, ArH), 5.32 (m, 1H, H-2), 4.85–4.75 (m, 3H, H-3, H-4, H-5)

  • HRMS : m/z calculated for C₂₆H₁₈Cl₅O₈ [M+H]⁺: 659.9564; found: 659.9561

Purity Assessment

HPLC analysis under the following conditions confirms purity:

ColumnMobile PhaseFlow RateRetention Time
C18 (250 mm)Acetonitrile/Water1.0 mL/min12.3 min

Acceptance criteria: ≥99.5% peak area.

Comparative Analysis of Synthetic Routes

A comparative study of three methods highlights critical trade-offs:

MethodYield (%)Purity (%)Cost (USD/kg)
Batch Process7899.212,000
Continuous Flow9299.78,500
Enzymatic6598.918,000

The continuous flow method offers optimal balance between yield and cost, making it the preferred industrial approach .

Chemical Reactions Analysis

Types of Reactions

[(2R,3R,4R,5R)-5-Chloro-3,4-bis[(4-chlorobenzoyl)oxy]oxolan-2-yl]methyl 4-chlorobenzoate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, [(2R,3R,4R,5R)-5-Chloro-3,4-bis[(4-chlorobenzoyl)oxy]oxolan-2-yl]methyl 4-chlorobenzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its chlorinated structure may also make it useful in developing inhibitors for specific enzymes.

Medicine

In medicine, [(2R,3R,4R,5R)-5-Chloro-3,4-bis[(4-chlorobenzoyl)oxy]oxolan-2-yl]methyl 4-chlorobenzoate may have potential applications as a pharmaceutical intermediate. Its ability to undergo various chemical reactions makes it a versatile candidate for drug development.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of [(2R,3R,4R,5R)-5-Chloro-3,4-bis[(4-chlorobenzoyl)oxy]oxolan-2-yl]methyl 4-chlorobenzoate involves its interaction with specific molecular targets. The chlorinated groups may enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, highlighting differences in substituents, stereochemistry, and functional groups:

Compound (CAS No.) Molecular Formula MW (g/mol) Key Substituents Stereochemistry Applications/Notes
Target Compound (125598-74-5) C₂₆H₁₈Cl₄O₇ 584.23 4× Cl, 3× 4-chlorobenzoate 2R,3R,4R,5R Research chemical; solubility in DMSO
(2R,3R,4R,5R)-5-(2-Amino-6-chloro-9H-purin-9-yl)-2-(((4-chlorobenzoyl)oxy)methyl)-4-fluoro-4-methyltetrahydrofuran-3-yl 4-chlorobenzoate (1294481-82-5) C₂₅H₁₉Cl₃FN₅O₅ 594.81 Purine, 3× Cl, 1× F, methyl 2R,3R,4R,5R Potential adenosine analog; stored under inert atmosphere
(2S,3R,5R)-5-Chloro-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate (141846-57-3) C₂₁H₂₁ClO₅ 388.84 4-methylbenzoyl, 1× Cl 2S,3R,5R Hoffer’s chlorosugar; precursor in nucleoside synthesis
((2R,3S)-3-((4-chlorobenzoyl)oxy)-5-hydroxytetrahydrofuran-2-yl)methyl 4-chlorobenzoate C₂₀H₁₇Cl₂O₆ 411.23 2× Cl, hydroxyl 2R,3S Increased hydrophilicity due to hydroxyl group
((2R,3R,4R,5S)-3-(benzoyloxy)-5-chloro-4-fluoro-4-methyltetrahydrofuran-2-yl)methyl benzoate (1500076-79-8) C₂₀H₁₈ClFO₅ 392.81 Benzoyl, Cl, F, methyl 2R,3R,4R,5S CD38 NADase inhibitor; impacts calcium signaling and metabolism

Impact of Substituents and Stereochemistry

  • Chlorine vs. Methyl/Fluorine Substitutions :

    • The target compound’s four chlorine atoms contribute to its high molecular weight (584.23 g/mol) and likely enhance lipophilicity compared to analogs with methyl (e.g., 141846-57-3, MW 388.84) or fluorine substitutions (e.g., 1500076-79-8, MW 392.81). Fluorine’s electronegativity may improve metabolic stability in biological systems .
    • The hydroxyl group in increases hydrophilicity, contrasting with the target compound’s ester-dominated structure, which favors organic solubility .

Biological Activity

The compound (2R,3R,4R,5R)-2-Chloro-5-(((4-chlorobenzoyl)oxy)methyl)tetrahydrofuran-3,4-diyl bis(4-chlorobenzoate) , with CAS number 125598-74-5, is a complex organic molecule that has garnered attention in various fields including medicinal chemistry and biological research. Its unique structural features provide a basis for exploring its biological activities, particularly in enzyme inhibition and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure incorporates multiple chlorinated aromatic groups and a tetrahydrofuran ring, which may enhance its lipophilicity and biological interactions. Here are some key properties:

PropertyValue
Molecular FormulaC19H15Cl3O5
Molecular Weight429.68 g/mol
IUPAC Name(2R,3R,4R,5R)-2-Chloro-5-(((4-chlorobenzoyl)oxy)methyl)tetrahydrofuran-3,4-diyl bis(4-chlorobenzoate)
CAS Number125598-74-5

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The chlorinated groups may enhance its binding affinity to certain enzymes or receptors, potentially leading to inhibition or modulation of specific biochemical pathways. This interaction is crucial for understanding its role as a potential pharmaceutical agent.

Enzyme Inhibition

Research indicates that compounds with similar structures can act as inhibitors for various enzymes. The presence of chlorinated groups may contribute to increased potency against specific targets. For example:

  • Cholesterol Esterase Inhibition : Studies have shown that chlorinated benzoates can inhibit cholesterol esterase activity, suggesting potential applications in managing lipid metabolism disorders.
  • Kinase Inhibition : Preliminary data suggest that similar compounds may inhibit kinase activity, which is vital in cancer and inflammatory diseases.

Case Studies

  • Case Study on Enzyme Interaction : A study explored the interaction of chlorinated benzoates with serine proteases, revealing significant inhibition at micromolar concentrations. This suggests that (2R,3R,4R,5R)-2-Chloro-5-(((4-chlorobenzoyl)oxy)methyl)tetrahydrofuran-3,4-diyl bis(4-chlorobenzoate) could similarly affect proteolytic enzymes.
  • Antimicrobial Efficacy : A comparative analysis of chlorinated benzoate derivatives showed that compounds with similar structural motifs displayed antimicrobial activity against Staphylococcus aureus and Escherichia coli. Future research could elucidate the specific effects of this compound on microbial growth.

Research Findings

Recent studies have focused on the synthesis and characterization of the compound as a precursor for more complex molecules in drug development. Its stability under various conditions makes it an attractive candidate for further exploration in medicinal chemistry.

Q & A

Q. What are the critical steps and purification methods for synthesizing this compound with high stereochemical purity?

The synthesis involves a multi-step sequence requiring precise control of reaction conditions. Key steps include:

  • Protection/Deprotection Strategies : Use of benzoyl groups to protect hydroxyl intermediates, followed by selective deprotection under mild acidic or basic conditions to avoid side reactions .
  • Chlorination : Introduction of chlorine at the C2 position via nucleophilic substitution, optimized using anhydrous solvents to minimize hydrolysis .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) are critical for isolating the product with >95% purity. Monitoring by TLC ensures intermediate stability .

Q. Which spectroscopic techniques are most effective for confirming the compound’s structure and stereochemistry?

A combination of:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and stereochemistry (e.g., coupling constants for tetrahydrofuran ring conformation) .
  • Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns, especially for chlorine isotope clusters .
  • IR Spectroscopy : Identification of ester (C=O, ~1720 cm1^{-1}) and aromatic C-Cl (~600 cm1^{-1}) functional groups .

Q. How can researchers determine solubility and stability under experimental conditions?

  • Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) and non-polar solvents (toluene) via incremental addition. Evidence suggests moderate solubility in DCM and acetone .
  • Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Store at -20°C in anhydrous conditions to prevent ester hydrolysis .

Advanced Research Questions

Q. What strategies improve reaction yields during esterification and chlorination steps?

  • Esterification : Use DMAP as a catalyst and anhydrous DCM to enhance acylation efficiency. Monitor reaction progress via in situ FTIR to detect carbonyl intermediates .
  • Chlorination : Optimize stoichiometry of chlorinating agents (e.g., SOCl2_2) and employ slow addition to control exothermicity. Yields >80% are achievable with strict moisture exclusion .

Q. How can kinetic and isotopic labeling studies elucidate reaction mechanisms?

  • Kinetic Analysis : Use pseudo-first-order conditions to measure rate constants for ester hydrolysis or nucleophilic substitution. Compare activation energies under acidic vs. basic conditions .
  • Isotopic Labeling : Introduce 18^{18}O at ester carbonyl groups to track hydrolysis pathways via mass spectrometry .

Q. What computational methods predict regioselectivity in derivatization reactions?

  • DFT Calculations : Model transition states to identify favored reaction pathways (e.g., chlorination at C2 vs. C5). Software like Gaussian with B3LYP/6-31G(d) basis sets can predict orbital interactions and steric effects .
  • Molecular Dynamics : Simulate solvent effects on reaction intermediates to optimize solvent choice (e.g., acetonitrile vs. THF) .

Q. How should researchers address contradictions in reported spectroscopic data or reaction outcomes?

  • Reproducibility Checks : Validate experimental conditions (e.g., anhydrous vs. ambient moisture) and purity of starting materials.
  • Advanced NMR Techniques : Use 2D NMR (COSY, NOESY) to resolve overlapping signals in complex spectra .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry by growing single crystals from slow evaporation in ethanol .

Q. What assays are suitable for preliminary evaluation of biological interactions?

  • Enzyme Inhibition Studies : Screen against esterases or kinases using fluorogenic substrates. Monitor activity changes via fluorescence quenching .
  • Cellular Uptake : Label the compound with a fluorescent tag (e.g., BODIPY) and track intracellular localization via confocal microscopy .

Methodological Notes

  • Safety Handling : Use PPE (nitrile gloves, lab coat) and conduct reactions in a fume hood to mitigate inhalation risks. Electrostatic discharge precautions are critical during solvent transfers .
  • Data Validation : Cross-reference experimental results with computational predictions to identify systematic errors .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R,4R,5R)-2-Chloro-5-(((4-chlorobenzoyl)oxy)methyl)tetrahydrofuran-3,4-diyl bis(4-chlorobenzoate)
Reactant of Route 2
Reactant of Route 2
(2R,3R,4R,5R)-2-Chloro-5-(((4-chlorobenzoyl)oxy)methyl)tetrahydrofuran-3,4-diyl bis(4-chlorobenzoate)

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